3-(Furan-2-YL)-2-methoxybenzoic acid

Description

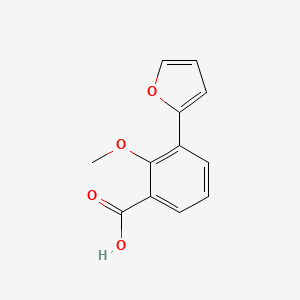

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-11-8(10-6-3-7-16-10)4-2-5-9(11)12(13)14/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQCBGQAZKWUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688516 | |

| Record name | 3-(Furan-2-yl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261937-86-3 | |

| Record name | 3-(Furan-2-yl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Furan 2 Yl 2 Methoxybenzoic Acid and Its Analogues

Established Synthetic Routes to the Core 3-(Furan-2-YL)-2-methoxybenzoic Acid Scaffold

The construction of the this compound core is not typically achieved through a single reaction but rather via a multi-step sequence. The assembly of this scaffold involves the strategic formation of the benzoic acid moiety, the introduction of the furan (B31954) ring at the 3-position, and the installation of the methoxy (B1213986) group at the 2-position.

Strategies for Carboxylic Acid Functionalization

The introduction of the carboxylic acid group to form the benzoic acid ring is a critical step. A common strategy involves the carboxylation of an organometallic intermediate. For instance, a Grignard reagent can be formed from an appropriately substituted aryl halide, such as a bromo-derivative of 1-(furan-2-yl)-2-methoxybenzene. This organomagnesium compound is then reacted with carbon dioxide (often in the form of dry ice) followed by an acidic workup to yield the desired carboxylic acid. google.com

Another established method is the oxidation of a methyl group at the C1 position of the benzene (B151609) ring. For example, an intermediate like 1-methyl-2-methoxy-3-(furan-2-yl)benzene could be subjected to strong oxidizing agents to convert the methyl group into a carboxyl group. A patent for the synthesis of 2-methyl-3-methoxybenzoic acid describes an oxidation step using a cobalt manganese bromine composite catalyst and oxygen. google.com

Approaches for Furan Ring Introduction at the 3-Position

The key carbon-carbon bond formation between the benzoic acid backbone and the furan ring is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. A hypothetical but highly feasible route would involve a Suzuki coupling reaction between a 3-halo-2-methoxybenzoic acid derivative (e.g., methyl 3-bromo-2-methoxybenzoate) and 2-furanylboronic acid. This reaction, typically catalyzed by a palladium complex, is a powerful tool for creating biaryl linkages.

An alternative approach for synthesizing related structures involves the hydroarylation of 3-(furan-2-yl)propenoic acids. mdpi.comnih.govnih.gov In this method, the carbon-carbon double bond of a furylpropenoic acid is arylated using an arene in the presence of a strong acid, such as triflic acid (TfOH) or a Lewis acid like aluminum chloride (AlCl₃). mdpi.comnih.gov While this method yields 3-aryl-3-(furan-2-yl)propanoic acids rather than benzoic acids directly, it represents a valid strategy for linking furan and aryl moieties. mdpi.comnih.gov Research has shown that the choice of acid catalyst and reaction conditions significantly impacts the yield of the desired product. nih.gov

Table 1: Catalyst and Conditions for Hydroarylation of 3-(Furan-2-yl)propenoic Acid with Benzene nih.gov

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Trifluoroacetic acid | 25 | 24 | 0 |

| 2 | H₂SO₄ | 25 | 1 | Oligomers |

| 3 | FeBr₃ | 25 | 24 | Oligomers |

| 4 | AlCl₃ | 25 | 1 | 65 |

| 5 | AlCl₃ | 25 | 4 | 47 |

| 6 | AlBr₃ | 25 | 1 | 60 |

| 7 | TfOH | 0 | 2 | 33 |

This interactive table summarizes the outcomes of reacting 3-(furan-2-yl)propenoic acid with benzene under various acidic conditions.

Methodologies for Methoxy Group Installation at the 2-Position

The placement of the methoxy group ortho to the carboxylic acid can be accomplished through several synthetic tactics. One common industrial method involves the methylation of a corresponding hydroxyl group. sciencemadness.org A precursor such as 3-(furan-2-yl)-2-hydroxybenzoic acid could be treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to form the methoxy ether.

Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution on a substrate bearing a suitable leaving group, such as a halogen. For instance, a precursor like 2-chloro-3-(furan-2-yl)benzoic acid could be reacted with sodium methoxide (B1231860), often in the presence of a copper catalyst (an Ullmann-type reaction), to install the methoxy group. google.comsciencemadness.org A patented process for a related compound, 2-methyl-3-methoxybenzoic acid, involves reacting 2-methyl-3-chlorobenzoic acid with sodium methoxide in an aprotic polar solvent. google.com

Derivatization Strategies for Structural Diversification of this compound Derivatives

Once the core scaffold of this compound is synthesized, its structure can be further diversified by modifying its functional groups. These modifications are crucial for tuning the molecule's physicochemical properties for various applications.

Modifications of the Carboxyl Group (e.g., Esterification, Amidation)

The carboxylic acid group is a versatile handle for derivatization, most commonly through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions. Classic Fischer esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst. For more sensitive substrates, milder methods are preferred. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator like 4-dimethylaminopyridine (B28879) (DMAP) allows for the efficient formation of esters under gentle conditions. berkeley.edu

Amidation: The formation of amides from the carboxylic acid and an amine is a fundamental transformation. This is often accomplished using peptide coupling reagents to activate the carboxyl group. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides (e.g., EDC) are frequently employed to facilitate the reaction, providing high yields under mild conditions. mdpi.com The choice of coupling agent and solvent can be optimized for the specific substrates being used. berkeley.eduamazonaws.com

Table 2: Common Coupling Reagents for Amidation and Esterification

| Reagent | Full Name | Reaction Type | Typical Activator/Base |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Amidation, Esterification | DMAP, HOBt |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Amidation | DIPEA, Et₃N |

| CDI | 1,1'-Carbonyldiimidazole | Amidation, Esterification | None required |

This interactive table outlines common reagents used to convert carboxylic acids into esters and amides.

Substitutions and Modifications on the Benzoic Acid Moiety

Introducing additional substituents onto the benzoic acid ring can profoundly alter the molecule's properties. A powerful technique for achieving regioselective functionalization of 2-methoxybenzoic acid scaffolds is directed ortho-metalation. organic-chemistry.orgnih.gov This method utilizes the directing ability of the carboxylate and methoxy groups to deprotonate a specific ortho position with a strong base, followed by quenching with an electrophile.

Remarkably, the regioselectivity can be controlled by the choice of the base. organic-chemistry.org

C3-Functionalization: Treatment of unprotected 2-methoxybenzoic acid with sec-butyllithium (B1581126) (s-BuLi) and TMEDA (tetramethylethylenediamine) at low temperatures (-78 °C) leads to deprotonation exclusively at the 3-position (ortho to the carboxylate). organic-chemistry.orgnih.gov

C6-Functionalization: A reversal of regioselectivity is observed when using a superbase system like n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK), which directs deprotonation to the 6-position (ortho to the methoxy group). organic-chemistry.orgnih.gov

This methodology allows for the precise introduction of a wide array of electrophiles (e.g., halogens, alkyl groups, silyl (B83357) groups) onto the 2-methoxybenzoic acid framework, providing a versatile strategy for synthesizing contiguously substituted derivatives. organic-chemistry.org Such modifications are instrumental in structure-activity relationship studies, as demonstrated in the development of inhibitors where benzene ring substitutions significantly modulate biological activity. nih.gov

Chemical Transformations of the Furan Ring System

The furan ring is a versatile heterocyclic motif that can undergo a wide array of chemical transformations, making it a valuable building block in organic synthesis. numberanalytics.com While aromatic, its resonance energy is lower than that of benzene, rendering it more reactive and susceptible to conditions that can alter the ring system itself. numberanalytics.comwikipedia.org These transformations are crucial for the synthesis and functionalization of furan-containing molecules like this compound.

Key reactions involving the furan ring include:

Electrophilic Aromatic Substitution (EAS): Furan is highly reactive towards electrophiles, typically undergoing substitution at the 2-position. This reactivity is a cornerstone for introducing substituents onto the furan ring. numberanalytics.com

Oxidation and Dearomatization: The furan nucleus can be subjected to oxidative reactions that lead to ring-opening or rearrangement, providing access to a variety of useful synthetic intermediates. researchgate.net Depending on the oxidant and reaction conditions, furans can be converted into 1,4-dicarbonyl compounds, carboxylic acids, or butenolides. researchgate.net For instance, the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones using reagents like meta-chloroperoxybenzoic acid (m-CPBA) has been shown to produce 2-ene-1,4,7-trione intermediates. nih.gov

Reduction: The furan ring can be hydrogenated to form dihydrofurans and tetrahydrofurans, which are common structural motifs in many natural products. wikipedia.org

Cycloaddition Reactions: Acting as a diene, furan participates in Diels-Alder reactions with various dienophiles to construct more complex cyclic systems. numberanalytics.com The resulting oxabicyclic adducts can undergo further transformations, such as acid-catalyzed ring opening, to yield substituted aromatic compounds like naphthols. researchgate.net

Rearrangements: The Achmatowicz reaction is a notable transformation where furfuryl alcohols are oxidized to 2,5-dihydro-2H-pyran-2-ones, effectively converting the five-membered furan ring into a six-membered dihydropyran system. wikipedia.orgresearchgate.net

The table below summarizes some of these key transformations.

| Transformation | Reagent(s) | Product Type | Reference(s) |

| Oxidative Dearomatization | m-CPBA | 1,4-Dicarbonyl Compounds | researchgate.netnih.gov |

| Hydrogenation | Catalytic H₂ | Dihydrofurans, Tetrahydrofurans | wikipedia.org |

| Diels-Alder Reaction | Dienophiles (e.g., Maleic Anhydride) | Oxabicyclic Adducts | numberanalytics.com |

| Achmatowicz Reaction | Oxidants (e.g., NBS, Br₂) | Dihydropyranones | wikipedia.orgresearchgate.net |

| Electrophilic Bromination | Br₂ at 0 °C | 2-Bromofuran | wikipedia.org |

Development of Novel and Efficient Synthetic Protocols for this compound Derivatives

The synthesis of this compound and its analogues requires the strategic formation of a carbon-carbon bond between the furan-2-yl moiety and the C3-position of the 2-methoxybenzoic acid ring. Several innovative strategies have been developed to construct such biaryl and heteroaryl-aryl linkages.

A prominent and novel method involves the hydroarylation of furan-containing precursors under superelectrophilic activation. mdpi.comnih.govnih.gov This approach utilizes the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong Brønsted superacid, such as triflic acid (TfOH), or a Lewis acid like aluminum chloride (AlCl₃). mdpi.comnih.gov The reaction proceeds via the formation of a highly reactive cationic intermediate, which then undergoes a Friedel-Crafts-type reaction with the arene to form the C-C bond, yielding 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov While this method directly produces propanoic acid derivatives, it establishes a powerful precedent for linking furan-containing side chains to aromatic rings, a key step in accessing the target scaffold.

Another powerful strategy for forming the crucial aryl-heteroaryl bond is through transition metal-catalyzed cross-coupling reactions. Though not explicitly detailed for the title compound in the provided context, methods like the Suzuki-Miyaura coupling are standard for such transformations. A plausible and efficient route would involve the coupling of a 2-furanylboronic acid derivative with a 3-halo-2-methoxybenzoic acid ester, or conversely, coupling 3-boronic acid-2-methoxybenzoate with a 2-halofuran. These reactions are known for their high efficiency and functional group tolerance.

Furthermore, multi-step synthetic sequences starting from readily available precursors offer a reliable path to complex derivatives. For example, a synthetic route for a related complex molecule involved the condensation of 2-amino-6-methoxybenzoic acid with other precursors to build a quinazolinone core. acs.org This highlights the utility of substituted methoxybenzoic acids as key starting materials for elaborate heterocyclic systems. The synthesis of the anticancer agent Bosutinib, for instance, begins with 3-methoxy-4-hydroxybenzoic acid, which undergoes a sequence of esterification, alkylation, nitration, reduction, and cyclization to build the final quinoline (B57606) structure. mdpi.com Such multi-step approaches provide the flexibility needed to synthesize a wide range of analogues.

The following table compares potential synthetic strategies for the target compound and its derivatives.

| Synthetic Strategy | Key Reagents/Catalysts | Intermediates/Precursors | Product Type | Reference(s) |

| Superacid-Catalyzed Hydroarylation | TfOH, AlCl₃, AlBr₃ | 3-(Furan-2-yl)propenoic acids, Arenes | 3-Aryl-3-(furan-2-yl)propanoic acids | mdpi.comnih.govnih.gov |

| Suzuki-Miyaura Cross-Coupling (Proposed) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Furan-2-boronic acid, 3-Halo-2-methoxybenzoate | This compound derivatives | N/A |

| Multi-step Synthesis via Condensation | Yb(OTf)₃ | 2-Amino-6-methoxybenzoic acid, Aldehydes | Quinazolinone-based analogues | acs.org |

Considerations for Scalable Synthesis in Academic Research Settings

Transitioning a synthetic protocol from a small-scale laboratory experiment to a larger, more practical scale, even within an academic setting for material production, introduces several critical considerations.

Reaction Efficiency and Process Safety: The choice of reaction can dramatically affect scalability.

Superacid Catalysis: While the hydroarylation in neat triflic acid is potent, TfOH is expensive, corrosive, and moisture-sensitive, posing significant handling challenges on a larger scale. mdpi.com The use of stoichiometric Lewis acids like AlCl₃ is cheaper but generates large amounts of acidic aluminum waste, complicating workup and disposal. mdpi.comnih.gov

Cross-Coupling Reactions: Palladium-catalyzed couplings are often high-yielding. However, the cost of palladium catalysts and specialized ligands can be prohibitive for large-scale work. Furthermore, the removal of residual palladium from the final product to low ppm levels is a critical and often challenging purification step.

Reagent Hazards: Many synthetic steps involve hazardous materials. Oxidants like m-CPBA are potentially explosive nih.gov, and the use of pyrophoric reagents (like those used to prepare Grignards or organolithiums) or high-pressure hydrogenation requires specialized equipment and safety protocols.

The table below outlines key scalability factors for different synthetic approaches.

| Synthetic Approach | Advantages for Scale-Up | Challenges for Scale-Up |

| Superacid-Catalyzed Hydroarylation | Potentially high reaction rates. | High cost and hazards of superacids; significant waste from Lewis acids. |

| Transition Metal Cross-Coupling | High efficiency and functional group tolerance. | Cost of catalyst/ligands; removal of metal residues; potential for pyrophoric reagents in precursor synthesis. |

| Multi-step Linear Synthesis | High flexibility for analogue synthesis. | Lower overall yield over many steps; accumulation of waste; purification challenges at each step. |

Structure Activity Relationship Sar Studies of 3 Furan 2 Yl 2 Methoxybenzoic Acid Derivatives

Analysis of Conformational Dynamics and Bioactive Conformations

The three-dimensional arrangement of a molecule is intrinsically linked to its ability to interact with a biological target. The conformational flexibility of 3-(furan-2-yl)-2-methoxybenzoic acid derivatives plays a significant role in determining their bioactive conformation—the specific spatial arrangement adopted when binding to a receptor or enzyme.

Studies on related structures, such as p-methoxybenzoyl derivatives of benzo[b]furan, have demonstrated that the interplay between different parts of the molecule dictates the preferred conformation. For instance, in 2-(p-methoxybenzoyl)benzo[b]thiophene, the S,O-cis(Z) conformation is favored in the equilibrium of two nearly planar conformers. rsc.org In contrast, the 3-substituted analogues adopt a predominant X,O-trans conformation with some deviation from planarity. rsc.org In these systems, the p-methoxyphenyl ring is typically twisted about 30° from the carbonyl plane, indicating that the carbonyl group tends to maintain a characteristic orientation influenced by steric factors. rsc.org

Influence of Substituent Variations on the Furan (B31954) Ring on Biological Efficacy

The furan ring is a common scaffold in biologically active compounds and its substitution pattern can dramatically alter the pharmacological profile of a molecule. utripoli.edu.lyresearchgate.net Slight changes in the substituents on the furan nucleus can lead to significant differences in biological activities. researchgate.net

In studies of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share the 3-(furan-2-yl) structural motif, antimicrobial activity was observed. These compounds demonstrated activity against the yeast-like fungi Candida albicans and also suppressed the growth of Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.comnih.gov The synthesis of these derivatives involved the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids. mdpi.comnih.gov

General findings on furan derivatives indicate that the introduction of various substituents can modulate their biological effects. For example, the presence of a nitro group at the 2-position of the furan ring or a sulfonic acid group can be achieved through specific synthetic methods, altering the electronic properties of the ring. ijabbr.com Acetylation of the furan ring is also a common modification. ijabbr.com The electron-rich nature of the furan ring allows it to participate in various electronic interactions with biomolecules, which can be fine-tuned by the addition of different functional groups. ijabbr.com

Table 1: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

| Compound | Test Organism | Activity (Concentration) | Reference |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good antimicrobial activity (64 µg/mL) | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | Suppression of growth (64 µg/mL) | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | Suppression of growth (64 µg/mL) | nih.gov |

This table is based on data for related propanoic acid derivatives and serves as an illustrative example of how furan ring-containing compounds can exhibit biological activity.

The Role of the Methoxy (B1213986) Group in Modulating Molecular Interactions

The methoxy group, though small, can exert a profound influence on a molecule's biological activity through a combination of steric and electronic effects. nih.gov Its presence in this compound at the ortho position to the carboxylic acid is significant.

The methoxy substituent can impact ligand-target binding, as well as the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of a drug molecule. nih.gov In studies of colchicine (B1669291) analogues, the individual methoxy groups on ring A were found to contribute differently to the binding strength with tubulin. csic.es For instance, the removal of the 4-methoxy group from ring A in a ketone analogue of ring C resulted in a significant decrease in the equilibrium association constant, indicating weaker binding. csic.es

In the context of benzoic acid derivatives, the position of the methoxy group is crucial. Studies on the interaction of caffeine (B1668208) with methoxybenzoic acids have shown that an o-methoxybenzoic acid can form an insoluble complex, while the p-methoxy isomer forms a soluble one. researchgate.net The stability of these complexes was found to be related to the electron-withdrawing power of the benzoic acid substituent, suggesting that the binding strength is linked to the polarity of the carboxyl group or the electron density of the aromatic ring. researchgate.net This highlights that the 2-methoxy group in this compound can influence molecular interactions through both direct binding contributions and by modulating the electronic properties of the benzoic acid moiety.

Impact of Benzoic Acid Moiety Modifications on Compound Potency and Selectivity

The benzoic acid moiety is a key structural feature, often involved in critical interactions with biological targets, such as forming salt bridges or hydrogen bonds. Modifications to this part of the this compound scaffold can therefore have a substantial impact on potency and selectivity.

In a study of pyrazolone (B3327878) derivatives bearing a 4-(furan-2-yl)benzoic acid moiety, the carboxylic group was found to be a key factor in the enzyme-inhibitor complex stabilization. nuph.edu.ua Molecular docking and dynamics simulations revealed that the carboxylic group of the most potent inhibitor could form a salt bridge with an arginine residue (Arg880) and a hydrogen bond with a threonine residue (Thr1010) in the active site of xanthine (B1682287) oxidase. nuph.edu.ua This demonstrates the importance of the acidic proton and the carbonyl oxygen of the benzoic acid in anchoring the inhibitor to the enzyme.

Furthermore, research on other benzoic acid derivatives has shown that modifications to the ring can significantly alter antifungal activity. nih.gov Structure-activity relationship studies on these compounds, targeting the fungal-specific enzyme CYP53, have identified structural elements that confer increased antifungal activity. nih.gov This suggests that substitutions on the benzoic acid ring of this compound could be a viable strategy to enhance potency and modulate selectivity towards a specific biological target.

Table 2: Key Interactions of a 4-(Furan-2-yl)benzoic Acid Derivative with Xanthine Oxidase

| Interacting Group of Inhibitor | Interacting Residue in Enzyme | Type of Interaction | Reference |

|---|---|---|---|

| Carboxylic group | Arg880 | Salt bridge | nuph.edu.ua |

| Carboxylic group | Thr1010 | Hydrogen bond | nuph.edu.ua |

This table illustrates the critical role of the benzoic acid moiety in target binding for a related furan-containing compound.

Stereochemical Considerations in the Design of this compound Analogues

Stereochemistry is a critical aspect of drug design, as different stereoisomers of a chiral compound can exhibit vastly different biological activities, potencies, and metabolic profiles. nih.gov While this compound itself is not chiral, the introduction of chiral centers in its analogues can lead to compounds with improved therapeutic properties.

The synthesis of chiral compounds containing a furan moiety is an area of active research. shareok.org For instance, a cascade approach has been developed for the stereoselective synthesis of functionalized (2-furyl)-2-pyrrolidines with high diastereoselectivity. shareok.org This highlights the feasibility of creating stereochemically defined analogues.

Systematic investigations into the relationship between stereoisomerism and bioactivity have shown that a significant percentage of spatial isomer pairs display distinct bioactivities. nih.gov In some cases, only one stereoisomer is responsible for the desired pharmacological effect. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake might be mediated by a specific transport system. nih.gov

Therefore, when designing analogues of this compound, the introduction of stereocenters, for example, by modifying the linker between the furan and benzoic acid rings or by adding chiral substituents, should be carefully considered. The resulting stereoisomers would need to be separated and evaluated independently to identify the most active and selective compound.

Mechanistic Investigations and Molecular Target Identification of 3 Furan 2 Yl 2 Methoxybenzoic Acid Derivatives

Identification and Validation of Specific Molecular Targets (e.g., Enzymes, Receptors, Protein-Protein Interactions, Pirin)

Direct experimental studies identifying and validating specific molecular targets for 3-(furan-2-yl)-2-methoxybenzoic acid were not found in the reviewed scientific literature. The potential molecular targets for this compound can be hypothesized based on the activity of structurally related molecules. For instance, the furan (B31954) moiety is a common scaffold in medicinal chemistry and has been incorporated into molecules targeting a wide range of proteins. mdpi.com

Derivatives of furan have been investigated for their activity against various enzymes and receptors. For example, some furan-containing compounds have shown antimicrobial activity, suggesting that they may interact with essential enzymes in bacteria and fungi. mdpi.comnih.gov Specifically, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.comnih.gov

In the context of human cells, complex molecules that include a furan-2-ylmethyl group attached to a different heterocyclic system have been shown to target specific receptors, such as the Thyroid-Stimulating Hormone Receptor (TSHR). acs.org While structurally distinct from this compound, these findings highlight that the furan group can be part of a pharmacophore that interacts with specific protein targets.

The user-mentioned target, Pirin, is a protein involved in various cellular processes, and its inhibitors are of interest in drug discovery. However, no published studies were found that link this compound or its close derivatives to Pirin.

The following table summarizes the identified molecular targets for structurally related, but distinct, furan-containing compounds.

| Compound Class/Derivative | Identified/Proposed Molecular Target | Organism/Cell Line |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Not specified; inferred from antimicrobial activity | Candida albicans, Escherichia coli, Staphylococcus aureus mdpi.comnih.gov |

| N-(4-(5-(3-(Furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyloxy)phenyl)acetamide | Thyroid-Stimulating Hormone Receptor (TSHR) | Human |

Elucidation of Ligand-Target Binding Modes and Interaction Thermodynamics

Specific studies elucidating the binding mode and interaction thermodynamics of this compound with a particular molecular target are not available in the current body of scientific literature. However, insights can be drawn from computational and experimental studies on related molecules.

For a derivative containing a furan-2-ylmethyl group targeting the Thyroid-Stimulating Hormone Receptor (TSHR), molecular docking simulations were employed to understand the binding mechanism. acs.org These simulations revealed that the ligand likely binds through multiple polar interactions with specific amino acid residues within the receptor's binding pocket. acs.org Such interactions are crucial for stabilizing the ligand-receptor complex. acs.org

Structure-activity relationship (SAR) studies on other classes of inhibitors, while not directly related to this compound, demonstrate the importance of specific functional groups for binding affinity. nih.govnih.gov For example, in a series of pyrrolidine (B122466) pentamine inhibitors of an aminoglycoside acetyltransferase, modifications to different parts of the molecule had varied effects on inhibitory activity, and a correlation was found between the calculated binding energy (ΔG) and the experimentally determined inhibitory potency. nih.govnih.gov

The binding interactions for a related furan-containing compound are summarized in the table below.

| Ligand | Target | Key Interacting Residues | Type of Interaction |

| A TSHR agonist containing a furan-2-ylmethyl moiety | Thyroid-Stimulating Hormone Receptor (TSHR) | Not explicitly detailed in the provided abstract | Polar interactions |

Analysis of Cellular Pathway Modulation and Signal Transduction Interference

There is no direct evidence from the searched literature detailing how this compound modulates cellular pathways or interferes with signal transduction. The cellular effects of this specific compound have not been reported.

However, research on other furan and benzoic acid derivatives provides examples of how such compounds can affect cellular signaling. For instance, some benzofuran (B130515) derivatives have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. researchgate.net Other complex molecules have been found to modulate pathways related to cell division and metabolism. researchgate.net

The table below presents examples of pathway modulation by structurally related, but distinct, compound classes.

| Compound Class | Modulated Pathway/Signal Transduction | Cellular Context |

| Benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives | Inhibition of NF-κB transcriptional activity | LPS-stimulated RAW 264.7 macrophage cells and various human cancer cell lines researchgate.net |

| Pyrimidine derivatives | Inhibition of serine/threonine protein kinase B (PknB) signaling | Mycobacterium tuberculosis researchgate.net |

Investigation of Cellular Uptake and Intracellular Distribution Dynamics

No studies were identified that have investigated the cellular uptake and intracellular distribution of this compound.

However, studies on more complex molecules containing a furan-2-ylmethyl group provide some insights into how such compounds might be taken up by cells. For example, a radiolabeled TSHR agonist containing this moiety was evaluated for its cellular uptake in different cancer cell lines. acs.org The uptake was found to be dependent on the expression level of the target receptor, TSHR. acs.org In vivo biodistribution studies in mouse models also showed accumulation of the compound in tumors expressing the target. acs.org

The following table summarizes cellular uptake data for a related, but more complex, furan-containing molecule.

| Compound | Cell Lines | Incubation Time (hours) | Tumor Uptake (%ID/g) in Xenograft Model |

| ¹³¹I-labeled TSHR agonist with a furan-2-ylmethyl group | K1 (high TSHR expression), 8305C (low TSHR expression) | 1, 2, 4, 6 | K1: 1.21 ± 0.64, 8305C: 2.95 ± 0.25 (at 4 hours) acs.org |

Computational and Theoretical Studies on 3 Furan 2 Yl 2 Methoxybenzoic Acid

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.

While specific molecular docking studies on 3-(Furan-2-yl)-2-methoxybenzoic acid are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its potential interactions. The process involves preparing a 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses, which are then scored to estimate binding affinity.

For instance, studies on other benzoic acid derivatives have successfully used molecular docking to predict antiviral activity against targets like the SARS-CoV-2 main protease. nih.gov In such studies, the benzoic acid moiety often participates in crucial hydrogen bonding and hydrophilic interactions within the active site of the enzyme. nih.gov Similarly, docking studies on compounds containing a furan (B31954) ring have been used to explore their therapeutic potential.

A hypothetical docking study of this compound would likely show the carboxyl group forming key hydrogen bonds with amino acid residues (such as Arginine, Lysine, or Serine) in a target's active site. The furan and methoxy (B1213986) groups would contribute to the binding through hydrophobic and potential pi-stacking interactions.

Table 1: Potential Interacting Residues and Interaction Types for this compound

| Molecular Fragment | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Carboxylic Acid | Arg, Lys, His, Ser, Thr | Hydrogen Bonding, Ionic Interactions |

| Furan Ring | Phe, Tyr, Trp, Leu, Val | Hydrophobic, π-π Stacking |

| Methoxy Group | Ala, Val, Leu, Ile | Hydrophobic Interactions |

| Benzene (B151609) Ring | Phe, Tyr, Trp | π-π Stacking |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide insights into properties like orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies. epstem.netorientjchem.org

For this compound, DFT calculations would be performed to optimize its 3D geometry and calculate its electronic properties. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their difference (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive.

Studies on structurally related molecules, such as other benzoic acid derivatives, have used DFT (often with the B3LYP functional) to calculate these parameters. researchgate.netvjst.vn For example, DFT studies on chalcone (B49325) (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one have been used to determine its ground state dipole moment and analyze its electronic energy. researchgate.net Similarly, calculations on 3-methoxy-2,4,5-trifluorobenzoic acid have provided detailed insights into its structural and vibrational properties. orientjchem.orgresearchgate.net

The molecular electrostatic potential (MEP) map generated from these calculations would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carboxylic and methoxy groups would be identified as electron-rich regions, indicating their potential to act as hydrogen bond acceptors.

Table 2: Predicted Outputs from DFT Calculations for this compound

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

| Dipole Moment | Measures the molecule's overall polarity. |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are used to predict the activity of new, unsynthesized compounds.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. Various molecular descriptors (e.g., physicochemical, topological, and quantum-chemical) would be calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would then be used to build a model that correlates these descriptors with activity. nih.gov

For example, QSAR models have been developed for benzoic acid derivatives to predict their pKa values and for other heterocyclic compounds to predict anticancer activity. researchgate.netnih.gov The quality of a QSAR model is assessed by statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation. nih.govplos.org If a robust QSAR model were developed for a class of compounds including this compound, its efficacy could be predicted before synthesis and testing.

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. This pharmacophore model can then be used as a 3D query to screen large compound databases (virtual screening) to identify new "hits" that match the model.

A pharmacophore model for a target that binds benzoic acid derivatives might include a hydrogen bond acceptor feature for the carboxyl group and a hydrophobic or aromatic feature for the phenyl ring. nih.gov If this compound were to be identified as a hit from a virtual screening campaign, it would mean its 3D structure and chemical features align with the pharmacophore model of a particular target, suggesting it is likely to be active.

Network Pharmacology Approaches for Multi-Target Drug Discovery

Network pharmacology is an emerging field that studies drug action and disease from a network perspective. nih.gov It aims to understand how a drug interacts with multiple targets within a complex network of proteins and pathways, which is particularly relevant for diseases like cancer. neist.res.in

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its complex with a biological target. nih.govrsc.org

An MD simulation would start with an initial structure of the molecule, possibly obtained from docking. The simulation would then solve Newton's equations of motion for the system, allowing the molecule to move and change its conformation over a period of time (typically nanoseconds to microseconds). ajchem-a.com Analysis of the simulation trajectory can reveal the most populated conformations of the molecule in solution or when bound to a protein. nih.govuky.edu

When simulating a ligand-protein complex, MD can assess the stability of the binding. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, one can determine if the ligand remains stably bound in the active site. nih.gov Furthermore, MD simulations can provide detailed information on the specific intermolecular interactions, such as hydrogen bonds, that contribute to the binding stability. rsc.org

Future Perspectives and Emerging Research Directions for 3 Furan 2 Yl 2 Methoxybenzoic Acid

Innovations in Synthetic Methodologies for Complex Analogues

The future development of 3-(furan-2-yl)-2-methoxybenzoic acid as a lead compound will heavily rely on the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. Innovations in synthetic methodologies will be crucial for accessing complex and novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future synthetic efforts could focus on:

Catalytic Cross-Coupling Reactions: Modern palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, offer efficient and versatile methods for the synthesis of biaryl compounds. acs.orgnih.gov These reactions could be employed to introduce a wide variety of substituents onto the furan (B31954) or benzene (B151609) rings, allowing for a systematic exploration of the chemical space around the core scaffold.

C-H Activation/Functionalization: Direct C-H activation has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. The application of C-H activation strategies to the furan or benzoic acid moieties would provide a more atom-economical and efficient route to novel analogues.

Flow Chemistry and Automated Synthesis: The use of flow chemistry platforms can enable the rapid and safe synthesis of a large number of derivatives under precisely controlled conditions. Coupled with automated purification systems, this approach can significantly accelerate the drug discovery process by quickly generating compound libraries for biological screening.

Bio-catalysis: The use of enzymes as catalysts in organic synthesis is a growing area of interest due to their high selectivity and environmentally friendly nature. Future research could explore the use of engineered enzymes to perform specific transformations on the this compound scaffold, leading to the synthesis of chiral and complex analogues that are difficult to access through traditional chemical methods.

A recent study on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated the use of superelectrophilic activation to achieve hydroarylation of a carbon-carbon double bond. mdpi.com This type of innovative approach could be adapted for the functionalization of the furan ring in the target compound.

Development of Advanced In Vitro and Cell-Based Assays for Deeper Biological Characterization

A thorough understanding of the biological activity of this compound and its analogues is essential for its development as a therapeutic agent. The implementation of a comprehensive panel of advanced in vitro and cell-based assays will be critical for elucidating its mechanism of action and identifying its potential therapeutic applications. nih.govlongdom.org

Future research should involve:

High-Throughput Screening (HTS): Initial screening of the compound library against a broad range of biological targets using HTS will help to identify potential areas of biological activity. longdom.org This could include assays for enzyme inhibition, receptor binding, and protein-protein interaction modulation.

Phenotypic Screening: In addition to target-based assays, phenotypic screening in relevant cell-based models of disease can provide valuable insights into the compound's effects in a more physiologically relevant context. youtube.com This could involve assays for cell viability, proliferation, apoptosis, and differentiation in various cancer cell lines or primary cells.

Mechanism of Action (MoA) Studies: Once a promising biological activity is identified, a suite of more focused assays will be required to elucidate the compound's MoA. This may include target deconvolution studies, pathway analysis, and the use of genetic and chemical tools to validate the identified target.

Antimicrobial and Antiviral Assays: Given that many furan-containing compounds exhibit antimicrobial and antiviral properties, it would be prudent to evaluate this compound and its derivatives for activity against a panel of clinically relevant bacteria, fungi, and viruses. ijabbr.commdpi.comnih.gov

The following table illustrates the type of data that could be generated from antimicrobial screening of analogues of this compound, based on published data for related compounds. mdpi.com

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Analogue 1 | Staphylococcus aureus | 64 |

| Analogue 2 | Escherichia coli | >128 |

| Analogue 3 | Candida albicans | 32 |

| Analogue 4 | Aspergillus niger | 64 |

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the cellular response to treatment with this compound, the integration of multiple "omics" datasets is a powerful and emerging approach. researchgate.netastrazeneca.comnashbio.com By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct a comprehensive picture of the compound's mechanism of action and identify potential biomarkers of response or toxicity. pluto.biofrontlinegenomics.com

Future research in this area should include:

Transcriptomic Analysis (RNA-Seq): To identify changes in gene expression patterns in response to compound treatment.

Proteomic Analysis: To investigate alterations in protein expression and post-translational modifications.

Metabolomic Analysis: To profile changes in cellular metabolism and identify affected metabolic pathways.

The integrated analysis of these multi-omics datasets will be instrumental in building a systems-level understanding of the compound's biological effects and will be invaluable for its further development. researchgate.netnashbio.com

Strategic Development towards Rational Drug Design and Optimization

The initial hits identified from screening campaigns will likely require further optimization to improve their drug-like properties. Rational drug design, guided by computational chemistry and structural biology, will be a key strategy in this process. rroij.comnih.gov

Key aspects of this strategic development will include:

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can be used to predict the binding mode of the compound to its target and to guide the design of new analogues with improved affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will be conducted by synthesizing and testing a focused library of analogues. This will help to identify the key structural features required for biological activity.

Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds will be crucial for identifying candidates with favorable pharmacokinetic profiles.

The ultimate goal of this iterative process of design, synthesis, and testing is to develop a potent, selective, and orally bioavailable drug candidate.

Applications as Chemical Probes and Tools in Biological Research

Beyond its potential as a therapeutic agent, this compound and its derivatives could also be developed as valuable chemical probes for studying biological processes. The development of a radiolabeled small-molecule probe for the thyroid-stimulating hormone receptor (TSHR) with a related furan-containing structure highlights this potential. acs.org

Future research could focus on developing:

Radiolabeled Analogues: For use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging to visualize and quantify the distribution of the target in vivo.

Fluorescently Labeled Analogues: For use in fluorescence microscopy and other imaging techniques to study the subcellular localization of the target and to monitor its dynamics in real-time. researchgate.net

Affinity-Based Probes: For use in chemical proteomics to identify the protein targets of the compound.

These chemical probes would be powerful tools for basic research, enabling a deeper understanding of the biological pathways modulated by this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(furan-2-yl)-2-methoxybenzoic acid, and what factors influence regioselectivity in its formation?

- Methodological Answer : A plausible synthesis involves coupling reactions, such as Suzuki-Miyaura cross-coupling for introducing the furan moiety, or esterification followed by hydrolysis. Regioselectivity is influenced by directing groups (e.g., methoxy at position 2) and reaction conditions. For example, ortho-lithiation using s-BuLi–TMEDA at low temperatures (-78°C) can favor ortho substitution in 2-methoxybenzoic acid derivatives . Coupling with 3-(furan-2-yl)boronic acid under palladium catalysis may yield the target compound .

Q. How can researchers optimize purification methods for this compound to achieve high yields and purity?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or chromatographic techniques (HPLC, silica gel chromatography) are effective. Purity validation via LC-MS (as demonstrated for 2-methoxybenzoic acid derivatives ) or NMR spectroscopy is critical. Adjusting solvent polarity and temperature gradients during crystallization can minimize co-precipitation of byproducts.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm substituent positions and integration ratios.

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm) and methoxy groups (C-O stretch ~1250 cm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification. LC-MS/MS protocols for similar benzoic acids can be adapted .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Basis sets like 6-31G(d,p) are recommended for accuracy. Studies on similar systems show DFT’s utility in analyzing substituent effects on aromatic rings . Solvent effects can be incorporated using polarizable continuum models (PCM).

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing this compound?

- Methodological Answer : Cross-validate data using multiple techniques:

- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., furan orientation) .

- 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons (e.g., methoxy to furan groups).

- DFT-NMR Predictions : Compare computed chemical shifts with experimental data to resolve discrepancies .

Q. What strategies mitigate side reactions during the introduction of the furan-2-yl group in benzoic acid derivatives?

- Methodological Answer :

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., methyl ester) to prevent unwanted nucleophilic attack.

- Catalytic Optimization : Use Pd(PPh) or SPhos ligands in cross-coupling reactions to enhance selectivity .

- Reaction Monitoring : In-situ FT-IR or TLC to track intermediate formation and halt reactions before byproduct generation.

Q. How does steric hindrance from the methoxy and furan substituents influence reaction pathways in derivative synthesis?

- Methodological Answer : Steric effects can reduce reactivity at adjacent positions. For example, bulky substituents may favor electrophilic substitution at less hindered sites. Computational modeling (DFT) can map steric maps and predict accessible reaction sites . Experimental validation via competitive reaction studies (e.g., nitration or halogenation) is advised.

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Based on structurally related compounds:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (similar to 3-(3-cyanophenyl)-2-methoxybenzoic acid ).

- Ventilation : Use fume hoods due to potential inhalation hazards.

- First Aid : Flush skin/eyes with water for 15 minutes if exposed. Avoid strong acids/alkalis to prevent hazardous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.